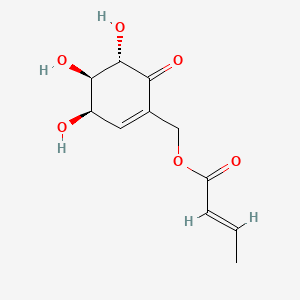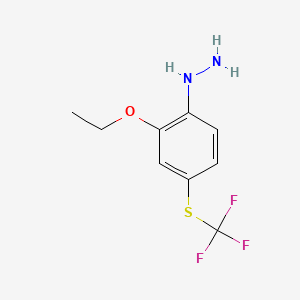![molecular formula C8H11Cl2N3O B14077242 3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol](/img/structure/B14077242.png)
3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol is a chemical compound with the molecular formula C12H12Cl2N3OP. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyrimidine ring substituted with two chlorine atoms and an amino group, which is further connected to a butanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol typically involves the reaction of 2,5-dichloropyrimidine with an appropriate amine under controlled conditions. One common method includes the use of anhydrous potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out at elevated temperatures, usually around 60°C, for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as silica gel column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The hydroxyl group in the butanol moiety can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form alkanes.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include various substituted pyrimidines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alkanes and alcohols.
Scientific Research Applications
3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modifying the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- **2-[(2,5-Dichloropyrimidin-4-yl)amino]phenyl]dimethylphosphine oxide
- 2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde
- 6-Chloro-N-(3,4-dichlorophenyl)pyrimidin-4-amine
- 2-[(4-Chloro-6-(2,3-dimethylphenyl)amino)pyrimidin-2-yl]thio)acetic acid
Uniqueness
3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a butanol moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H11Cl2N3O |
|---|---|
Molecular Weight |
236.10 g/mol |
IUPAC Name |
3-[(2,5-dichloropyrimidin-4-yl)amino]butan-1-ol |
InChI |
InChI=1S/C8H11Cl2N3O/c1-5(2-3-14)12-7-6(9)4-11-8(10)13-7/h4-5,14H,2-3H2,1H3,(H,11,12,13) |
InChI Key |
WQKODBRYDAVDKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)NC1=NC(=NC=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


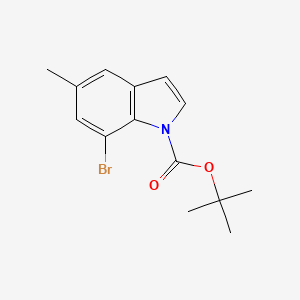
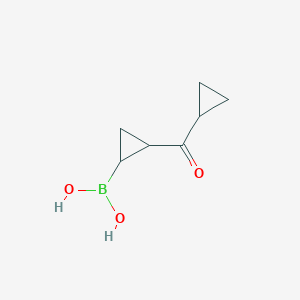
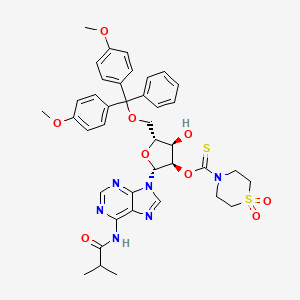
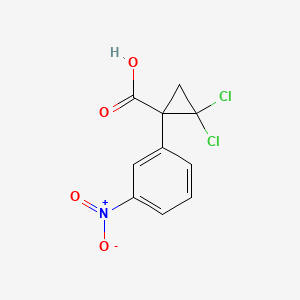
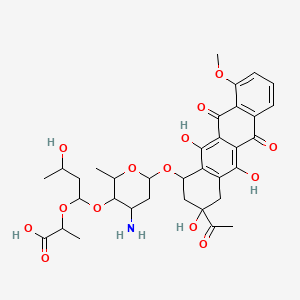


![4-[4,5-Dihydro-5-oxo-3-phenyl-4-(phenylmethylene)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B14077214.png)

![5-Boc-octahydro-pyrrolo[3,2-B]pyridine](/img/structure/B14077222.png)
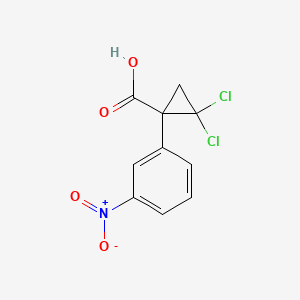
![3-[[4-(tert-Butyl-dimethyl-silanyloxy)-cyclohexyl]-(4-methyl-cyclohexanecarbonyl)-amino]-5-iodo-thiophene-2-carboxylic acid methyl ester](/img/structure/B14077229.png)
